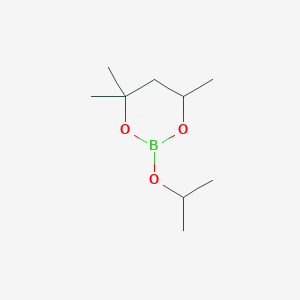

2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane

Description

The exact mass of the compound 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,4,6-trimethyl-2-propan-2-yloxy-1,3,2-dioxaborinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19BO3/c1-7(2)11-10-12-8(3)6-9(4,5)13-10/h7-8H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHCZPHINTQYKPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(CC(O1)(C)C)C)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30500285 | |

| Record name | 4,4,6-Trimethyl-2-[(propan-2-yl)oxy]-1,3,2-dioxaborinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30500285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61676-61-7 | |

| Record name | 4,4,6-Trimethyl-2-[(propan-2-yl)oxy]-1,3,2-dioxaborinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30500285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane: A Versatile Reagent in Modern Organic Synthesis

For Immediate Release

Burlingame, CA – In the landscape of contemporary drug discovery and development, the strategic construction of complex molecular architectures is paramount. Among the myriad of tools available to the synthetic chemist, organoboron reagents have carved out an indispensable role, largely through their utility in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This guide provides an in-depth technical overview of a particularly valuable, yet often overlooked, member of this class: 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane (CAS No. 61676-61-7).[1][2]

This document, intended for researchers, scientists, and professionals in drug development, will delve into the synthesis, properties, and applications of this versatile reagent, offering field-proven insights and detailed experimental protocols to empower its effective utilization in the laboratory.

Core Compound Profile

2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane is a cyclic boronic ester that serves as a stable, efficient, and highly selective precursor for the in situ generation of boronic acids, key intermediates in carbon-carbon bond formation.[1][2]

| Property | Value | Source |

| CAS Number | 61676-61-7 | [1][2] |

| Molecular Formula | C₉H₁₉BO₃ | [1][2] |

| Molecular Weight | 186.06 g/mol | [1][2] |

| Appearance | Colorless to almost colorless clear liquid | TCI Chemicals |

| Purity | >97.0% (T) | TCI Chemicals |

| Storage | 2-8 °C | [1] |

Synthesis and Mechanism: A Tale of Esterification

The core transformation involves the reaction of triisopropyl borate with 2,4-pentanediol. The isopropoxy groups of the borate ester are exchanged with the hydroxyl groups of the diol, forming the stable six-membered dioxaborinane ring and releasing isopropanol as a byproduct. The reaction is typically driven to completion by the removal of the liberated isopropanol.

Sources

An In-Depth Technical Guide to 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane: Properties, Applications, and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane, a member of the dioxaborinane family, is a valuable organoborate reagent in modern organic synthesis.[1] Its utility primarily lies in its role as a precursor for the formation of boronic acid esters, which are key intermediates in the widely applied Suzuki-Miyaura cross-coupling reaction.[1] This reaction is a cornerstone in the synthesis of biaryl and substituted aromatic compounds, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials. This guide provides a comprehensive overview of the physical properties, reactivity, and handling of 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane, offering insights for its effective application in research and development.

Chemical Identity and Physical Properties

CAS Number: 61676-61-7[2][3][4]

Molecular Formula: C₉H₁₉BO₃[2][3][5]

Molecular Weight: 186.06 g/mol [2]

IUPAC Name: 4,4,6-trimethyl-2-propan-2-yloxy-1,3,2-dioxaborinane[2][3]

The physical properties of 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane are summarized in the table below. It is important to note that while some data is available from chemical suppliers, comprehensive, peer-reviewed data is limited. Therefore, some values should be considered as indicative.

| Property | Value | Source(s) |

| Appearance | Colorless to almost colorless clear liquid | |

| Boiling Point | 59 °C | [3] |

| Density | 0.92 g/mL | [6] |

| Purity | >97.0% |

Spectral Data

Detailed spectral data for 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane is not widely available in public databases. Researchers utilizing this compound are advised to acquire their own analytical data (¹H NMR, ¹³C NMR, ¹¹B NMR, IR, and MS) to confirm identity and purity prior to use. For reference, the ¹¹B NMR chemical shift is a particularly useful tool for characterizing boronate esters.[7][8]

Reactivity and Applications

The primary application of 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane is as a borylating agent. It serves as a stable and convenient source for the preparation of boronic acid esters, which are essential partners in Suzuki-Miyaura cross-coupling reactions.[1] This reaction facilitates the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.

The general workflow for its application is a two-step process:

-

Borylation: An organolithium or Grignard reagent, derived from an aryl or vinyl halide, reacts with 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane to form the corresponding boronic acid ester.

-

Suzuki-Miyaura Coupling: The resulting boronic acid ester is then coupled with an organic halide or triflate in the presence of a palladium catalyst and a base to yield the desired cross-coupled product.[9]

The mechanism of the Suzuki-Miyaura coupling is a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A General Procedure for Borylation and Suzuki-Miyaura Coupling

The following is a representative, non-optimized protocol for the synthesis of a biaryl compound using a dioxaborinane reagent. Note: This protocol should be adapted and optimized for the specific substrates and scale of the reaction.

Step 1: Synthesis of the Boronic Ester

-

To a flame-dried, three-necked flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the aryl bromide (1.0 eq) and anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.05 eq) dropwise, maintaining the temperature below -70 °C.

-

Stir the mixture at -78 °C for 30 minutes.

-

Slowly add a solution of 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane (1.1 eq) in anhydrous THF dropwise, again maintaining the temperature below -70 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude boronic ester.

Step 2: Suzuki-Miyaura Cross-Coupling

-

To a round-bottom flask, add the crude boronic ester from Step 1 (1.0 eq), the second aryl bromide (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq), and a suitable solvent (e.g., a mixture of toluene and water).

-

Add a base, such as sodium carbonate (2.0 eq), to the mixture.

-

Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature and add water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Caption: A schematic workflow for the two-step borylation and Suzuki-Miyaura coupling.

Safety and Handling

2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane is a flammable liquid and can cause serious eye irritation.[2] Appropriate personal protective equipment (PPE), including safety glasses or goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Keep away from heat, sparks, and open flames.

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated area. It is recommended to store this reagent under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.

Conclusion

2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane is a useful and versatile reagent for the synthesis of boronic acid esters, which are critical intermediates in Suzuki-Miyaura cross-coupling reactions. While detailed physical and spectral data are not as readily available as for some of its analogs, its utility in synthetic chemistry is clear. By following appropriate safety precautions and employing a systematic approach to reaction optimization, researchers can effectively utilize this compound to construct complex molecular architectures for a wide range of applications, including drug discovery and materials science.

References

-

PubChem. 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane. National Center for Biotechnology Information. [Link]

-

Fisher Scientific. 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane 97.0+%, TCI America™. [Link]

-

Laboratorium Discounter. 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane >97.0%(T) 5g. [Link]

-

P&S Chemicals. Product information, 2-Isopropoxy-4,4,6-trimethyl-[2][3]dioxaborinane. [Link]

-

Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95(7), 2457-2483. [Link]

-

D'yakonov, V. A.; Dzhemilev, U. M. 11B NMR Spectroscopy of Organoboron Compounds. Russian Chemical Reviews, 2008 , 77(11), 993-1017. [Link]

-

National Institutes of Health. Organoborane coupling reactions (Suzuki coupling). [Link]

Sources

- 1. andersondevelopment.com [andersondevelopment.com]

- 2. 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane | C9H19BO3 | CID 12493145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. chemshuttle.com [chemshuttle.com]

- 5. pschemicals.com [pschemicals.com]

- 6. 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane >97.0%(T) 5g - Bestel goedkope laboratoriumproducten bij Laboratoriumdiscounter. Van microscopen tot chemicaliën, snel geleverd in Nederland. Bekijk ons assortiment! [laboratoriumdiscounter.nl]

- 7. par.nsf.gov [par.nsf.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane molecular weight

An In-Depth Technical Guide to 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane, focusing on its core molecular properties, synthesis, and critical applications in modern organic chemistry. As a stable and versatile boronic ester, it serves as an indispensable tool for the construction of complex molecular architectures.

Part 1: Core Molecular Profile and Physicochemical Properties

A precise understanding of a reagent's fundamental properties is the bedrock of successful and reproducible chemical synthesis. Stoichiometric accuracy, which is dependent on an exact molecular weight, is paramount.

Quantitative Data Summary

The essential physicochemical properties of 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane are summarized below.

| Property | Value |

| Molecular Weight | 186.06 g/mol [1] |

| Molecular Formula | C₉H₁₉BO₃[1][2] |

| CAS Number | 61676-61-7[1][2] |

| Appearance | Liquid |

| Density | 0.912 g/mL at 25 °C |

Structural Representation

The molecule's structure, featuring a sterically hindered dioxaborinane ring derived from hexylene glycol, is the key to its enhanced stability compared to other boronic esters like pinacol esters. This stability prevents premature decomposition and facilitates its use as a reliable precursor.

Figure 1: Structure of 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane.

Part 2: Synthesis, Reactivity, and Field-Proven Applications

Synthesis Workflow: A Self-Validating Protocol

The reagent is synthesized via the transesterification of triisopropyl borate with 4-methyl-2,4-pentanediol (hexylene glycol). The causality behind this choice of diol is its ability to form a highly stable six-membered dioxaborinane ring.

Experimental Protocol: Synthesis

-

Setup: Equip a round-bottom flask with a Dean-Stark apparatus and a reflux condenser under an inert argon atmosphere.

-

Reagents: Charge the flask with hexylene glycol (1.0 eq.), triisopropyl borate (1.1 eq.), and an anhydrous solvent capable of forming an azeotrope with isopropanol (e.g., toluene).

-

Reaction: Heat the mixture to reflux. The reaction progress is driven by the azeotropic removal of the isopropanol byproduct, which is collected in the Dean-Stark trap. This continuous removal of a product shifts the reaction equilibrium towards the desired boronic ester, a direct application of Le Châtelier's principle.

-

Monitoring (Self-Validation): The reaction is monitored by observing the volume of isopropanol collected. When the theoretical amount has been collected and no more is produced, the reaction is deemed complete. This provides an internal validation checkpoint.

-

Purification: After cooling, the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield the final high-purity liquid.

Figure 2: Synthesis workflow with an integrated self-validation checkpoint.

Application in Suzuki-Miyaura Cross-Coupling

The primary utility of this reagent is in the in situ generation of boronic acids for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This is particularly advantageous when the required boronic acid is unstable, prone to protodeboronation, or not commercially available. The protocol involves a one-pot lithiation-borylation sequence followed by the cross-coupling itself.

Logic of the Workflow: The process begins with the deprotonation of an aryl or heteroaryl substrate with a strong base (e.g., n-BuLi) at low temperature to form an organolithium species. This highly reactive intermediate is then quenched with 2-isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane. The boronic ester is chosen for this step due to its high reactivity towards the organolithium and the stability of the resulting product, which can be directly used in the subsequent palladium-catalyzed coupling step without isolation.

Figure 3: Logical relationship in a one-pot lithiation-borylation-coupling sequence.

References

-

PubChem Compound Summary for CID 579549, 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane. National Center for Biotechnology Information. [Link]

-

Product information, 2-Isopropoxy-4,4,6-trimethyl-[1][2]dioxaborinane. P&S Chemicals. [Link]

Sources

An In-Depth Technical Guide to 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane: Structure, Synthesis, and Application in Modern Drug Discovery

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate chemical building blocks is a critical decision that dictates the efficiency, robustness, and ultimate success of a synthetic campaign. Among the vast arsenal of reagents available for carbon-carbon bond formation, boronic acid derivatives stand out for their versatility, stability, and functional group tolerance, particularly in the context of palladium-catalyzed cross-coupling reactions.

This guide provides an in-depth technical overview of 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane (CAS No. 61676-61-7), a key reagent for the in situ formation and protection of boronic acids.[1][2] We will delve into its unique structural features, provide field-proven insights into its synthesis and application, and explain the causal relationships behind its utility, empowering scientists to leverage this reagent to its full potential in complex molecule synthesis.

The Dioxaborinane Advantage: Understanding the Core Structure

2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane belongs to the class of borate esters. Its structure is characterized by a six-membered dioxaborinane ring, which is formed from the protection of a boron atom by 2-methyl-2,4-pentanediol (also known as hexylene glycol). An isopropoxy group is also attached to the boron atom.

Caption: Molecular structure of 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane.

The IUPAC name for this compound is 4,4,6-trimethyl-2-propan-2-yloxy-1,3,2-dioxaborinane.[1] Its molecular formula is C₉H₁₉BO₃, and it has a molecular weight of 186.06 g/mol .[1][2]

The Significance of the Six-Membered Ring: Enhanced Stability

In the realm of boronic acid chemistry, the most commonly employed protecting group is pinacol, which forms a five-membered dioxaborolane ring. However, the six-membered dioxaborinane ring of the title compound offers a distinct thermodynamic advantage. Studies on the relative stability of boronic esters have shown that six-membered rings are generally more thermodynamically stable than their five-membered counterparts.[3] This increased stability can be attributed to reduced ring strain.

This enhanced stability is not merely a theoretical curiosity; it has practical implications in the laboratory. It can lead to:

-

Reduced decomposition during purification by silica gel chromatography.

-

Greater resistance to hydrolysis , which is a common pathway for the degradation of boronic esters.[4][5]

-

Improved shelf-life and handling characteristics.

For drug development professionals, where process robustness and reproducibility are paramount, the inherent stability of the 4,4,6-trimethyl-1,3,2-dioxaborinane protecting group can be a significant asset, leading to more consistent reaction outcomes and higher purity of intermediates.

Synthesis and Physicochemical Properties

The synthesis of 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane is typically achieved through the condensation reaction of triisopropyl borate with 2-methyl-2,4-pentanediol. This reaction is an equilibrium process where the removal of the isopropanol byproduct drives the reaction to completion.

General Synthesis Protocol

Objective: To synthesize 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane.

Materials:

-

Triisopropyl borate

-

2-Methyl-2,4-pentanediol (Hexylene Glycol)

-

Anhydrous toluene (or another suitable solvent for azeotropic removal of isopropanol)

-

Dean-Stark apparatus or equivalent setup for removal of volatiles

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add equimolar amounts of triisopropyl borate and 2-methyl-2,4-pentanediol.

-

Add a sufficient volume of anhydrous toluene to facilitate azeotropic removal of the isopropanol byproduct.

-

Heat the reaction mixture to reflux.

-

Monitor the reaction progress by observing the collection of isopropanol in the Dean-Stark trap. The reaction is complete when no more isopropanol is collected.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

The resulting crude product can be purified by distillation under reduced pressure to yield pure 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane as a colorless liquid.

Causality Behind Experimental Choices: The use of a Dean-Stark apparatus is crucial for driving the equilibrium towards the product by continuously removing the isopropanol formed during the transesterification reaction. Anhydrous conditions are necessary to prevent the hydrolysis of the borate esters.

Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 61676-61-7 | [1][2] |

| Molecular Formula | C₉H₁₉BO₃ | [1][2] |

| Molecular Weight | 186.06 g/mol | [1][2] |

| Appearance | Colorless liquid | [2] |

| Purity | >95% | [2] |

| Storage | 2-8 °C | [2] |

| SMILES | C(C)(C)OB1OC(CC(O1)(C)C)C | [2] |

Safety Information: 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane is a flammable liquid and vapor and causes serious eye damage.[1] Appropriate personal protective equipment should be worn, and the compound should be handled in a well-ventilated fume hood.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

The primary application of 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane is as a precursor for the formation of boronic esters, which are key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[7][8] This reaction is one of the most powerful and widely used methods for the formation of C-C bonds in modern organic synthesis.[8]

In Situ Formation of Boronic Esters

A significant advantage of using 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane is its ability to react with organometallic reagents (e.g., Grignard or organolithium reagents) to form the corresponding boronic esters in situ. This approach avoids the isolation of often unstable free boronic acids.

Caption: General workflow for Suzuki-Miyaura coupling using in situ generated boronic esters.

Representative Protocol: Synthesis of 4,4,6-Trimethyl-2-phenyl-1,3,2-dioxaborinane

The following protocol demonstrates the reaction of 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane with a Grignard reagent to form a stable, isolable arylboronic ester, which is a direct precursor for Suzuki-Miyaura coupling reactions.

Objective: To synthesize 4,4,6-trimethyl-2-phenyl-1,3,2-dioxaborinane.[9]

Materials:

-

Phenylmagnesium bromide (1M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric acid (1N aqueous solution)

-

Ethyl acetate

-

Magnesium sulfate

-

Silica gel for flash chromatography

Procedure:

-

To a solution of 2-isopropoxy-4,4,6-trimethyl-[4][10][11]dioxaborinane (1.5 eq.) in dry THF under an argon atmosphere, add a solution of phenylmagnesium bromide (1.0 eq.) dropwise at room temperature.[9]

-

Stir the reaction mixture at ambient temperature for 2 hours.[9]

-

Cool the reaction flask to 0 °C and add 1N aqueous hydrochloric acid dropwise.[9]

-

Allow the mixture to warm to ambient temperature and stir for 1 hour.[9]

-

Separate the organic layer and extract the aqueous layer with ethyl acetate (3 times).[9]

-

Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure.[9]

-

Purify the residue by flash chromatography on silica gel (5% ethyl acetate in hexanes) to obtain the title compound.[9]

Self-Validating System: The success of this reaction can be validated by spectroscopic analysis of the purified product. The expected NMR data provides a clear fingerprint for the desired compound.

Spectroscopic Data for 4,4,6-Trimethyl-2-phenyl-1,3,2-dioxaborinane: [9]

-

¹H NMR (400 MHz, CDCl₃): δ 7.84 (d, J=7.3 Hz, 2H), 7.40 (t, J=7.3 Hz, 1H), 7.36 (t, J=7.9 Hz, 2H), 4.36 (m, 1H), 1.87 (dd, J=13.9 Hz, J=3.3 Hz, 1H), 1.62 (t, J=11.7 Hz, 1H), 1.41 (d, J=6.5 Hz, 6H), 1.38 (d, J=7.4 Hz, 3H).

-

¹³C NMR (100.6 MHz, CDCl₃): δ 133.6, 130.2, 127.3, 70.8, 64.9, 45.9, 31.2, 28.1, 23.1.

-

¹¹B NMR (128.3 MHz, CDCl₃): δ 26.8.

General Protocol for Suzuki-Miyaura Cross-Coupling

The aryl dioxaborinane boronic ester synthesized above can then be used in a standard Suzuki-Miyaura coupling reaction.

Objective: To perform a Suzuki-Miyaura cross-coupling of an aryl dioxaborinane boronic ester with an aryl halide.

Materials:

-

Aryl dioxaborinane boronic ester (e.g., 4,4,6-trimethyl-2-phenyl-1,3,2-dioxaborinane)

-

Aryl halide (bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent system (e.g., Toluene, Dioxane, DME, often with water)

Procedure:

-

In a reaction vessel, combine the aryl dioxaborinane boronic ester (1.1-1.5 eq.), the aryl halide (1.0 eq.), the palladium catalyst (1-5 mol%), and the base (2-3 eq.).

-

Add the appropriate solvent system.

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) or by freeze-pump-thaw cycles.

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography or recrystallization.

Expertise & Experience: The choice of catalyst, base, and solvent is crucial and often substrate-dependent. For electron-rich arylboronic acids, anhydrous conditions may be preferable, while electron-poor systems often benefit from aqueous conditions.[12] The greater stability of the dioxaborinane ester can be particularly advantageous in prolonged reactions or with challenging substrates, minimizing protodeboronation, a common side reaction that plagues less stable boronic acid derivatives.

Conclusion

2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane is a valuable and robust reagent for the synthesis of complex organic molecules. Its key structural feature, the six-membered dioxaborinane ring, imparts greater thermodynamic stability compared to the more common pinacol-derived boronic esters. This stability translates into practical advantages for researchers and drug development professionals, including improved handling, purification, and reaction consistency. By serving as an excellent precursor for the in situ generation of boronic esters for Suzuki-Miyaura cross-coupling reactions, this compound facilitates the efficient and reliable construction of critical carbon-carbon bonds, making it an indispensable tool in the modern synthetic chemist's toolkit.

References

-

Fisher Scientific. (n.d.). 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane 97.0+%, TCI America™. Retrieved from [Link]

-

Li, W., & Burgess, K. (2009). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Organic Letters, 11(15), 3251–3254. Available from: [Link]

-

Roy, C., & Brown, H. C. (2007). A Comparative Study of the Relative Stability of Representative Chiral and Achiral Boronic Esters Employing Transesterification. The Journal of Organic Chemistry, 72(10), 3544–3547. Available from: [Link]

-

Roy, A., & Brown, H. C. (2006). Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. Journal of Organometallic Chemistry, 691(26), 5435-5441. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pinacol Esters in Enhancing Chemical Synthesis Stability. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane. PubChem Compound Database. Retrieved from [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. Available from: [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Available from: [Link]

-

Havelková, M., Dvořák, D., & Hocek, M. (2001). The Suzuki-Miyaura cross-coupling reactions of 2-, 6- or 8-halopurines with boronic acids leading to 2-, 6- or 8-aryl- and -alkenylpurine derivatives. Collection of Czechoslovak Chemical Communications, 66(8), 1190-1206. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4,4,6-TRIMETHYL-2-PHENYL-1,3,2-DIOXABORINANE synthesis - chemicalbook [chemicalbook.com]

- 10. rsc.org [rsc.org]

- 11. scienceopen.com [scienceopen.com]

- 12. The Suzuki-Miyaura cross-coupling reactions of 2-, 6- or 8-halopurines with boronic acids leading to 2-, 6- or 8-aryl- and alkenylpurine derivatives (Martina Havelkova, Dalimil Dvorak, Michael Hocek) [studfile.net]

2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane synthesis protocol

An In-Depth Technical Guide to the Synthesis of 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane

Introduction: A Versatile Boronic Ester for Modern Synthesis

2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane is a key organoboron compound belonging to the family of boronic esters.[1][2] Specifically, it is a six-membered cyclic ester known as a dioxaborinane.[1] These compounds serve as stable, easily handleable, and highly effective precursors to boronic acids, which are indispensable in a wide array of modern organic transformations. Their most prominent application is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for forging carbon-carbon bonds.[3][4] The title compound is a selective reagent for preparing other boronic acid esters at moderate temperatures, avoiding the need for cryogenic conditions.[5] This guide provides a detailed protocol for its synthesis, grounded in the principles of esterification chemistry, and offers practical insights for researchers in synthetic chemistry and drug development.

Reaction Principle and Mechanism: The Esterification Pathway

The synthesis of 2-isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane is achieved through a transesterification reaction. In this process, the isopropyl groups of triisopropyl borate are exchanged for the hydroxyl groups of 2,4-dimethyl-2,4-pentanediol (also known as hexylene glycol).

The overall reaction is an equilibrium process:

Triisopropyl borate + 2,4-Dimethyl-2,4-pentanediol ⇌ 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane + 2 Isopropanol

To drive the equilibrium towards the product side, the isopropanol byproduct is typically removed from the reaction mixture by distillation as it forms.

The mechanism involves a nucleophilic attack of the diol's hydroxyl group on the electron-deficient boron atom of the borate ester.[6] The boron atom in triisopropyl borate is sp²-hybridized with a vacant p-orbital, making it susceptible to nucleophilic attack.[1] The reaction proceeds through a tetrahedral intermediate. A proton transfer and subsequent elimination of isopropanol lead to the formation of the more stable six-membered dioxaborinane ring.[6]

Detailed Experimental Protocol

This protocol is adapted from analogous procedures for the synthesis of boronic esters from diols and borate esters.[7][8]

Materials and Reagents

| Reagent/Material | CAS Number | Molar Mass ( g/mol ) | Amount | Moles (mol) | Notes |

| Triisopropyl borate | 5419-55-6 | 188.08 | 188.1 g (220 mL) | 1.0 | Purity >98%. Highly flammable and moisture sensitive.[9][10] |

| 2,4-Dimethyl-2,4-pentanediol | 107-41-5 | 118.17 | 118.2 g (128 mL) | 1.0 | Also known as hexylene glycol. Purity >99%. Skin and eye irritant.[11][12] |

Equipment

-

500 mL three-neck round-bottom flask

-

Heating mantle with a magnetic stirrer and stir bar

-

Distillation head with a condenser (Vigreux column is recommended for fractional distillation)

-

Receiving flask

-

Thermometer and adapter

-

Inert gas inlet (Nitrogen or Argon)

-

Glass stoppers

Step-by-Step Synthesis Procedure

-

Apparatus Setup: Assemble the reaction apparatus. The three-neck flask should be fitted with the distillation head, a thermometer to monitor the vapor temperature, and a gas inlet. Ensure all glassware is thoroughly dried in an oven and assembled while hot under a stream of inert gas to exclude moisture, as triisopropyl borate is moisture sensitive.[9][13]

-

Charging the Flask: To the reaction flask, add 2,4-dimethyl-2,4-pentanediol (118.2 g, 1.0 mol) and triisopropyl borate (188.1 g, 1.0 mol). Add a magnetic stir bar.

-

Reaction Initiation: Begin stirring the mixture and gently heat it using the heating mantle. The reaction mixture will become a homogeneous solution.

-

Distillation and Monitoring: Continue heating the mixture. The temperature of the reaction will rise, and isopropanol (boiling point: 82.5 °C) will begin to distill off as the reaction proceeds. The vapor temperature at the distillation head should be monitored and maintained near the boiling point of isopropanol. The reaction is driven to completion by the continuous removal of this byproduct. A similar synthesis for a related pinacol ester is heated to around 90 °C and maintained for several hours.[7][8] The reaction can be monitored by observing the volume of isopropanol collected. The theoretical yield of isopropanol is approximately 152 mL (2.0 mol).

-

Reaction Completion: The reaction is considered complete when isopropanol ceases to distill, and the pot temperature begins to rise significantly above the boiling point of isopropanol. This typically takes several hours.

-

Purification by Vacuum Distillation: Once the reaction is complete, allow the flask to cool slightly. Reconfigure the apparatus for vacuum distillation. The crude product, 2-isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane, is then purified by distillation under reduced pressure. This step is crucial to remove any unreacted starting materials or high-boiling impurities.

-

Product Collection: Collect the fraction corresponding to the boiling point of the desired product. While the exact boiling point for this specific compound is not widely published, related compounds like 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane distill at approximately 73 °C at 15 mmHg.[3][14] The purified product should be a colorless liquid.[15]

-

Storage: The final product should be stored in a tightly sealed container under an inert atmosphere (Nitrogen or Argon) to protect it from moisture.[16]

Characterization

The purified product should be characterized to confirm its identity and purity.

-

Appearance: Colorless to almost colorless clear liquid.[15][17]

-

Boiling Point: As noted, the exact boiling point under vacuum should be determined experimentally.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are definitive methods for structural confirmation. For the analogous compound, 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, characteristic peaks are observed which can be used as a reference point for interpreting the spectra of the title compound.[18]

-

Purity: Purity can be assessed by Gas Chromatography (GC), although boronic esters can sometimes show instability under GC conditions.[7][8]

Safety and Handling

It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).

| Substance | CAS Number | Hazards | PPE & Handling Precautions |

| 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane (Product) | 61676-61-7 | Flammable liquid and vapor (H226), Causes serious eye damage (H318).[16][19] | Wear chemical splash goggles and protective gloves.[16] Keep away from heat, sparks, and open flames.[15] Store in a cool, well-ventilated area.[20] |

| Triisopropyl borate (Reactant) | 5419-55-6 | Highly flammable liquid and vapor (H225), Moisture sensitive.[10][21] May cause CNS depression and damage to the liver and kidneys.[9] | Use in a chemical fume hood.[9] Ground and bond containers when transferring.[10] Wear chemical splash goggles and protective gloves.[9] Store under a nitrogen blanket, protected from moisture.[9] |

| 2,4-Dimethyl-2,4-pentanediol (Reactant) | 107-41-5 | Causes skin irritation (H315) and serious eye irritation (H319).[11][12] Combustible liquid.[11] | Wear protective gloves and eye protection.[11][22] Keep away from open flames and hot surfaces.[11] |

| Isopropanol (Byproduct) | 67-63-0 | Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness. | Handle in a well-ventilated area. Keep away from ignition sources. Wear eye protection. |

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9][11][16]

-

Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[9][11]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[16][21]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.[16][21]

Spill & Disposal:

-

In case of a spill, remove all sources of ignition.[23] Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[23]

-

Dispose of chemical waste in accordance with local, state, and federal regulations.

Troubleshooting

-

Low Yield: This is often due to incomplete reaction. Ensure that isopropanol is efficiently removed during the reaction. Using a Vigreux column can improve the separation. Also, verify that the starting materials are anhydrous, as water will consume the triisopropyl borate.[9]

-

Purification Difficulties: If the product is difficult to separate from starting materials by distillation, ensure the vacuum is sufficiently low and the column provides adequate separation efficiency. A small amount of unreacted diol can sometimes be challenging to remove.

-

Product Decomposition: Boronic esters can be sensitive to hydrolysis. Ensure all equipment is dry and the final product is stored under an inert atmosphere to maintain its integrity.[4]

References

- Material Safety Data Sheet - Triisopropyl borate, 98+%. Cole-Parmer. [URL: https://www.coleparmer.

- Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. [URL: https://onlinelibrary.wiley.com/doi/book/10.1002/9783527639328]

- SAFETY DATA SHEET - 2-Methyl-2,4-pentanediol. Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC127000010]

- Triisopropyl borate - Safety Data Sheet. ChemicalBook. [URL: https://www.chemicalbook.com/ProductMSDSDetailCB7853784_EN.htm]

- Safety Data Sheet - 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane. Angene Chemical. [URL: https://www.angene.com/msds/61676-61-7.pdf]

- Safety Data Sheet - 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane. Fluorochem. [URL: https://www.fluorochem.co.uk/images/msds/f751290.pdf]

- SAFETY DATA SHEET - Triisopropyl borate. Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC175920010]

- TRIISOPROPYL BORATE. CAMEO Chemicals - NOAA. [URL: https://cameochemicals.noaa.gov/chemical/4458]

- SAFETY DATA SHEET - Triisopropyl borate. Thermo Fisher Scientific. [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https://assets.thermofisher.com/TFS-Assets/LSG/MSDS/A17592_MTR_EN.pdf]

- Boronic acid. Wikipedia. [URL: https://en.wikipedia.org/wiki/Boronic_acid]

- 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/12493145]

- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Benchchem. [URL: https://www.benchchem.com/product/b108313]

- Boronic Acids & Derivatives. Sigma-Aldrich. [URL: https://www.sigmaaldrich.

- Safety Data Sheet: 2-Methyl-2,4-pentanediol. Carl ROTH. [URL: https://www.carlroth.com/medias/SDB-CN17-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyMTg5MDd8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGUvaGEzLzkwNzgxNDQ0MDIxNDIucGRmfDE5YjE1YmY3N2QyN2E1ZGYzYjQyNWEzMjY0MzkxZjQ3ZGY2M2I1M2Q0YjM2ZjI0Y2Q1M2Y4Y2Q3YjU1M2JkYmM]

- Elucidation of the mechanism of the esterification of boric acid with aliphatic diols: a computational study to help set the record straight. Chemical Communications (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2024/cc/d4cc02999b]

- SAFETY DATA SHEET - 2,4-Dimethyl-2,4-pentanediol. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/305383]

- 2-Methyl-2,4-pentanediol for synthesis. Merck. [URL: https://www.sigmaaldrich.com/DE/en/product/mm/820819]

- Boronic Esters in Asymmetric Synthesis. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jo00039a002]

- 2,4-Dimethyl-2,4-pentanediol 99%. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/305383]

- 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane. TCI Chemicals. [URL: https://www.tcichemicals.com/US/en/p/I0833]

-

2-Isopropoxy-4,4,6-trimethyl-[1][9][11]dioxaborinane. Anderson Development Company. [URL: https://www.andersondevelopment.com/products/2-isopropoxy-4-4-6-trimethyl-1-3-2-dioxaborinane]

- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/61676-62-8.htm]

- 2-isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane. ChemShuttle. [URL: https://www.chemshuttle.com/product-details/189176/2-isopropoxy-4-4-6-trimethyl-1-3-2-dioxaborinane]

- SAFETY DATA SHEET - 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC385150010]

- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane(61676-62-8) 1H NMR spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/SpectrumEN_61676-62-8_1HNMR.htm]

- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, 97%. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/417149]

- Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=v96p0277]

- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Chemical Properties,Uses,Production. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7853784.htm]

- 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane 97.0+%, TCI America™. Fisher Scientific. [URL: https://www.fishersci.ca/shop/products/2-isopropoxy-4-4-6-trimethyl-1-3-2-dioxaborinane-97-0-tci-america/I083325G]

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. Boronic acid - Wikipedia [en.wikipedia.org]

- 3. 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 61676-62-8 | Benchchem [benchchem.com]

- 4. 硼酸及其衍生物 [sigmaaldrich.com]

- 5. andersondevelopment.com [andersondevelopment.com]

- 6. Elucidation of the mechanism of the esterification of boric acid with aliphatic diols: a computational study to help set the record straight - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02999B [pubs.rsc.org]

- 7. 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane synthesis - chemicalbook [chemicalbook.com]

- 8. 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 61676-62-8 [chemicalbook.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.co.uk [fishersci.co.uk]

- 12. 2-Methyl-2,4-pentanediol CAS 107-41-5 | 820819 [merckmillipore.com]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

- 14. 2-异丙氧基-4,4,5,5-四甲基-1,3,2-二氧杂硼烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 15. 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane | 61676-61-7 | TCI EUROPE N.V. [tcichemicals.com]

- 16. angenechemical.com [angenechemical.com]

- 17. 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 18. 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane(61676-62-8) 1H NMR [m.chemicalbook.com]

- 19. 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane | C9H19BO3 | CID 12493145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. static.cymitquimica.com [static.cymitquimica.com]

- 21. chemicalbook.com [chemicalbook.com]

- 22. carlroth.com:443 [carlroth.com:443]

- 23. TRIISOPROPYL BORATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

A Comprehensive Technical Guide to 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane for Advanced Organic Synthesis

Abstract: This technical guide provides an in-depth exploration of 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane, a key organoboron reagent in modern synthetic chemistry. Designed for researchers, chemists, and drug development professionals, this document elucidates the compound's nomenclature, structural characteristics, physicochemical properties, and synthesis. It places a strong emphasis on its strategic applications, particularly as a precursor in Suzuki-Miyaura cross-coupling reactions, and offers critical insights into its practical advantages. A significant portion of this guide is dedicated to distinguishing this compound from its more common structural analog, 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, to prevent common points of confusion in reagent selection and application.

Nomenclature and Structural Elucidation

A precise understanding of a reagent's identity is fundamental to its effective application. This section clarifies the formal nomenclature and structure of the title compound and its common analog.

IUPAC Name and CAS Identification

The compound is registered under the following identifiers:

-

Common Name: 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane[1][2]

-

IUPAC Name: 4,4,6-trimethyl-2-propan-2-yloxy-1,3,2-dioxaborinane[3]

-

Molecular Weight: Approximately 186.06 g/mol [3]

Chemical Structure

The structure features a six-membered dioxaborinane ring. This ring is formed from a boron atom bonded to two oxygen atoms, which are part of a hexane-diol backbone. The boron atom is also bonded to an isopropoxy group.

Caption: Chemical structure of the title compound.

Structural Comparison: Dioxaborinane vs. Dioxaborolane

In chemical catalogs and literature, 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane is often confused with its five-membered ring analog, derived from pinacol. This analog, 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 61676-62-8), is also known as isopropoxyboronic acid pinacol ester.[4][5] The structural distinction is critical as the ring size and substitution pattern can influence the reagent's stability, reactivity, and the steric environment of the resulting boronic esters.

Caption: Comparison of Dioxaborinane and Dioxaborolane structures.

Physicochemical Properties and Safety Data

Understanding the physical properties and safety hazards is paramount for safe handling and experimental design.

| Property | 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane | 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Reference(s) |

| CAS Number | 61676-61-7 | 61676-62-8 | [3][4] |

| Molecular Formula | C9H19BO3 | C9H19BO3 | [3][4] |

| Molecular Weight | 186.06 g/mol | 186.06 g/mol | [3][4] |

| Appearance | Colorless to almost colorless clear liquid | Colorless liquid or crystals | [4] |

| Boiling Point | Data not specified | 73 °C @ 15 mmHg | [6] |

| Density | Data not specified | 0.912 g/mL at 25 °C | [6] |

| Flash Point | Data not specified | 43 °C (109 °F) | [4][6] |

| GHS Hazard Statements | H226: Flammable liquid and vapor; H318: Causes serious eye damage | H226, H315, H318, H335 | [3][7] |

| Storage Conditions | Store at 2-8 °C | Store under inert atmosphere, 2-8 °C | [2][8] |

Synthesis and Reaction Mechanism

General Synthetic Strategy: Transesterification

The synthesis of dioxaborinanes and dioxaborolanes is typically achieved via a transesterification reaction. This involves the reaction of a borate ester, such as triisopropyl borate, with a suitable diol. The equilibrium is driven forward by the removal of the alcohol byproduct (isopropanol in this case), often through distillation. For the title compound, the required diol is 2-methyl-2,4-pentanediol (also known as hexylene glycol).

Experimental Protocol: Synthesis of 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane

This protocol is a representative procedure based on established methods for analogous boronic esters.[9][10]

Materials:

-

Triisopropyl borate

-

2-Methyl-2,4-pentanediol

-

Toluene (or another suitable solvent for azeotropic removal of isopropanol)

-

Reaction flask equipped with a Dean-Stark apparatus, condenser, and magnetic stirrer

-

Heating mantle

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Setup: Assemble the reaction apparatus under an inert atmosphere. Ensure all glassware is oven-dried to prevent hydrolysis of the borate esters.

-

Charging Reactants: To the reaction flask, add 2-methyl-2,4-pentanediol (1.0 equivalent) and triisopropyl borate (1.1 equivalents). Add toluene to facilitate azeotropic removal of the byproduct.

-

Reaction: Heat the mixture to reflux. The isopropanol byproduct will co-distill with toluene and be collected in the Dean-Stark trap.

-

Monitoring: Monitor the reaction progress by observing the amount of isopropanol collected. The reaction is typically complete when the theoretical amount of isopropanol has been removed.

-

Purification: Once the reaction is complete, cool the mixture to room temperature. The solvent and any excess triisopropyl borate can be removed under reduced pressure. The final product is typically purified by vacuum distillation to yield a colorless liquid.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of the title compound.

Applications in Organic Synthesis and Drug Development

The primary utility of this reagent lies in its role as a stable, handleable precursor for the in-situ generation of boronic acids or their direct use as boronic esters in cross-coupling reactions.

Precursor for Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry, enabling the formation of carbon-carbon bonds between sp2-hybridized carbon atoms. This reaction requires an organoboron species, typically a boronic acid or a boronic ester.

2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane serves as a selective reagent for preparing the requisite boronic acid esters from organometallic reagents (e.g., Grignard or organolithium compounds).[11] A key advantage is its efficacy at temperatures that do not require cryogenic techniques, offering a more practical and scalable alternative to other borylation methods.[11][12]

Workflow: Aryl Boronic Ester Synthesis for Suzuki Coupling

Caption: Workflow for Suzuki coupling using the dioxaborinane reagent.

Other Industrial Applications

Beyond its role in fine chemical synthesis, this organoborate also serves as a boron source in various industrial applications, including the formulation of corrosion inhibitors and biocides for petroleum products.[11]

Safety and Handling

As a flammable liquid that can cause serious eye damage, proper personal protective equipment (PPE) is mandatory.[3]

-

Engineering Controls: Work in a well-ventilated fume hood.

-

PPE: Wear safety glasses with side shields or goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves.

-

Handling: The compound is moisture-sensitive.[6] Handle and store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

-

Storage: Store in a cool, dry place away from ignition sources.[2] Recommended storage temperature is between 2-8 °C.[2]

Conclusion

2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane is a valuable and highly selective reagent for organic synthesis. Its primary strength lies in the preparation of boronic esters for Suzuki-Miyaura cross-coupling reactions under operationally convenient, non-cryogenic conditions. A clear understanding of its structure, particularly in contrast to its pinacol-derived analog, is essential for leveraging its full potential in research and development. Adherence to strict safety and handling protocols is necessary to ensure its effective and safe utilization in the laboratory.

References

-

Alfa Chemistry. Isopropoxyboronic acid pinacol ester.

-

PubChem. 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane.

-

P&S Chemicals. Product information, 2-Isopropoxy-4,4,6-trimethyl-[1][3][4]dioxaborinane.

-

Fisher Scientific. 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, 94%.

-

Watson International Ltd. Isopropoxyboronic acid pinacol ester CAS 61676-62-8.

-

Thermo Fisher Scientific. Pinacolborane, 97%.

-

ChemShuttle. 2-isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane.

-

Spectrum Chemical. 2-Isopropoxy-4455-tetramethyl-132-dioxaborolane.

-

BLDpharm. 61676-62-8|2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

-

Sigma-Aldrich. 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

-

Wikipedia. Pinacolborane.

-

Thermo Fisher Scientific. Pinacolborane, 97%, stabilized.

-

LookChem. Cas 61676-62-8,2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

-

ChemicalBook. 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane synthesis.

-

ChemicalBook. 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

-

Anderson Development Company. 2-Isopropoxy-4,4,6-trimethyl-[1][3][4]dioxaborinane.

-

Ambeed. 61676-62-8|2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

-

PubChem. Pinacol.

-

TCI Chemicals. 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane.

-

Apicule. 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No: 61676-62-8) API Intermediate Manufacturers.

-

Fisher Scientific. 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane 97.0+%, TCI America™.

-

Anderson Development Company. 2-Isopropoxy-4,4,5,5-tetramethyl-[1][3][4]dioxaborolane.

Sources

- 1. pschemicals.com [pschemicals.com]

- 2. chemshuttle.com [chemshuttle.com]

- 3. 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane | C9H19BO3 | CID 12493145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. watson-int.com [watson-int.com]

- 6. lookchem.com [lookchem.com]

- 7. 61676-62-8|2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane| Ambeed [ambeed.com]

- 8. 61676-62-8|2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane|BLD Pharm [bldpharm.com]

- 9. 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane synthesis - chemicalbook [chemicalbook.com]

- 10. 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 61676-62-8 [chemicalbook.com]

- 11. andersondevelopment.com [andersondevelopment.com]

- 12. andersondevelopment.com [andersondevelopment.com]

A Comprehensive Spectroscopic Guide to 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane

This technical guide provides an in-depth analysis of the spectral data for 2-isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane (CAS No. 61676-61-7), a key organoborate reagent. While direct experimental spectra for this specific compound are not widely published, this document, grounded in fundamental spectroscopic principles and data from analogous structures, offers a robust predictive analysis. This guide is intended for researchers, scientists, and professionals in drug development who utilize boronate esters in their synthetic workflows.

Introduction: The Significance of 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane

2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane belongs to the family of boronate esters, which are pivotal intermediates in modern organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction. The dioxaborinane ring, derived from 2-methyl-2,4-pentanediol, imparts specific stability and reactivity to the molecule. A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural confirmation.

This guide will elucidate the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, providing a detailed interpretation of the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For 2-isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane, ¹H, ¹³C, and ¹¹B NMR are all highly informative.

Predicted ¹H NMR Spectrum

The proton NMR spectrum provides information on the number of different types of protons and their connectivity. The predicted chemical shifts (in ppm, relative to TMS) are based on the analysis of the precursor alcohol, 2-methyl-2,4-pentanediol, and established substituent effects of the boronate ester linkage.[1][2][3]

| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-a | ~1.25 | s | 6H | - |

| H-b | ~1.40 | d | 3H | ~6.0 |

| H-c | ~1.6-1.8 | m | 2H | - |

| H-d | ~4.2-4.4 | m | 1H | - |

| H-e | ~1.15 | d | 6H | ~6.0 |

| H-f | ~4.5-4.7 | sept | 1H | ~6.0 |

Interpretation and Rationale:

-

Singlet at ~1.25 ppm (H-a): The two methyl groups at the C4 position are chemically equivalent and have no adjacent protons, resulting in a singlet integrating to 6 protons.

-

Doublet at ~1.40 ppm (H-b): The methyl group at the C6 position is coupled to the single proton at C6 (H-d), leading to a doublet.

-

Multiplet at ~1.6-1.8 ppm (H-c): The two diastereotopic protons on the C5 methylene group are coupled to the proton at C6 (H-d), resulting in a complex multiplet.

-

Multiplet at ~4.2-4.4 ppm (H-d): The proton at the C6 position is coupled to the C5 methylene protons and the C6 methyl protons, leading to a complex multiplet.

-

Doublet at ~1.15 ppm (H-e): The two methyl groups of the isopropoxy moiety are equivalent and are coupled to the methine proton (H-f), resulting in a doublet.

-

Septet at ~4.5-4.7 ppm (H-f): The methine proton of the isopropoxy group is coupled to the six equivalent methyl protons (H-e), resulting in a septet.

Diagram of Molecular Structure with Proton Assignments:

Caption: Molecular structure of 2-isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane with proton assignments.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The predicted chemical shifts are based on the known spectrum of 2-methyl-2,4-pentanediol and standard substituent effects.[4]

| Assignment | Predicted δ (ppm) |

| C4 | ~70-72 |

| C5 | ~50-52 |

| C6 | ~65-67 |

| C4-CH₃ | ~28-30 |

| C6-CH₃ | ~23-25 |

| O-CH(CH₃)₂ | ~68-70 |

| O-CH(CH₃)₂ | ~24-26 |

Interpretation and Rationale:

-

The chemical shifts of the carbons in the dioxaborinane ring (C4, C5, C6) are shifted downfield compared to the parent diol due to the deshielding effect of the boronate ester.

-

The two methyl groups at C4 are equivalent, as are the two methyl groups of the isopropoxy moiety.

-

The number of distinct signals in the ¹³C NMR spectrum is a key indicator of the molecule's symmetry.

Predicted ¹¹B NMR Spectrum

¹¹B NMR is particularly useful for characterizing organoboron compounds. The chemical shift of the boron nucleus is highly sensitive to its coordination environment.[5][6]

| Nucleus | Predicted δ (ppm) | Hybridization |

| ¹¹B | ~28-33 | sp² |

Interpretation and Rationale:

-

The boron atom in 2-isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane is tricoordinate and sp² hybridized, existing in a trigonal planar geometry. This environment typically results in a chemical shift in the range of 28-33 ppm.[7][8]

-

The presence of a single, relatively sharp peak in this region is a strong confirmation of the formation of the boronate ester.

-

Tetrahedral, sp³ hybridized boron species, which could arise from coordination with a Lewis base, would appear significantly upfield.[9]

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of 2-isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or d₆-DMSO) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is generally suitable for non-polar analytes, while d₆-DMSO can be used for more polar compounds.[10][11]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Optimize the spectral width to cover the expected range of chemical shifts (~0-10 ppm).

-

Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

¹¹B NMR Acquisition:

-

Use a broadband probe tuned to the ¹¹B frequency.

-

It is advisable to use quartz NMR tubes to avoid a broad background signal from borosilicate glass tubes.[5]

-

Acquire a proton-decoupled ¹¹B spectrum.

-

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing valuable information about the functional groups present.

Predicted Key IR Absorptions

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 2980-2850 | C-H stretch (alkane) | Strong |

| 1380-1360 | B-O stretch (asymmetric) | Strong |

| 1250-1200 | C-O stretch | Strong |

| 1150-1050 | C-O stretch | Strong |

Interpretation and Rationale:

-

C-H Stretching: Strong absorptions in the 2980-2850 cm⁻¹ region are characteristic of the numerous sp³ C-H bonds in the methyl and methylene groups.[12][13]

-

B-O Stretching: The most diagnostic peaks for boronate esters are the strong B-O stretching vibrations, which are typically observed in the 1380-1360 cm⁻¹ region.[14] The presence of a strong band in this region is a key indicator of the dioxaborinane ring.

-

C-O Stretching: Strong C-O stretching bands are expected in the 1250-1050 cm⁻¹ region, arising from the C-O bonds of the dioxaborinane ring and the isopropoxy group.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

Neat Liquid: If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Solution: Alternatively, a solution of the compound in a suitable solvent (e.g., CCl₄) can be prepared and analyzed in a solution cell.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample holder (or the pure solvent).

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The molecular weight of 2-isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane is 186.06 g/mol .[15] Therefore, the molecular ion peak (M⁺) is expected at m/z = 186.

-

Major Fragment Ions: The fragmentation of the molecular ion is likely to proceed through the loss of stable neutral fragments and the formation of stable carbocations.

| Predicted m/z | Proposed Fragment | Loss |

| 171 | [M - CH₃]⁺ | Loss of a methyl radical |

| 143 | [M - C₃H₇]⁺ | Loss of an isopropyl radical |

| 127 | [M - OC₃H₇]⁺ | Loss of an isopropoxy radical |

| 101 | [M - C₆H₁₃O]⁺ | Cleavage of the dioxaborinane ring |

| 59 | [C₃H₇O]⁺ | Isopropoxy cation |

Proposed Fragmentation Pathway:

Caption: Proposed mass spectrometry fragmentation pathway for 2-isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS). GC-MS is often suitable for volatile and thermally stable compounds like boronate esters.

-

Ionization Method: Electron Ionization (EI) is a common method for GC-MS and will likely produce the fragmentation pattern described above.[16][17] Electrospray Ionization (ESI) is typically used for LC-MS and is a softer ionization technique that may yield a more prominent molecular ion peak.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

Summary of Predicted Spectral Data

| Technique | Key Predicted Features |

| ¹H NMR | Multiplets for ring protons, septet and doublet for isopropoxy group, singlets for gem-dimethyl groups. |

| ¹³C NMR | 7 distinct carbon signals. |

| ¹¹B NMR | A single peak around 28-33 ppm. |

| IR | Strong B-O stretch at ~1380-1360 cm⁻¹, strong C-O stretches at 1250-1050 cm⁻¹, and strong C-H stretches at 2980-2850 cm⁻¹. |

| MS (EI) | Molecular ion at m/z = 186, with key fragments at m/z = 171, 143, 127, 101, and 59. |

Conclusion

This guide provides a detailed and scientifically grounded prediction of the key spectral data for 2-isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane. By understanding these expected NMR, IR, and MS features, researchers can confidently identify this compound, monitor its formation and consumption in reactions, and assess its purity. The provided experimental protocols offer a starting point for obtaining high-quality spectral data in the laboratory.

References

-

PubChem. (n.d.). 2-Methyl-(R)-2,4-pentanediol. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹¹B NMR spectrum of chiral dioxaborinane (T1B1‐N). Retrieved from [Link]

-

Reddit. (2017, November 21). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Retrieved from [Link]

- Sumerlin, B. S., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations.

-

ATB. (n.d.). (4S)-2-Methyl-2,4-pentanediol | C6H14O2 | MD Topology | NMR | X-Ray. Retrieved from [Link]

- MDPI. (2022). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Molecules, 27(15), 4987.

-

YouTube. (2017, November 28). How to predict the 13C NMR spectrum of a compound. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Chart. Retrieved from [Link]

-

ResearchGate. (2006, August). A new program to 13C NMR spectrum prediction based on tridimensional models. Retrieved from [Link]

-

YouTube. (2021, January 6). 108 Problem Solving Predicting NMR Spectra of Molecule. Retrieved from [Link]

-

PROSPRE. (n.d.). 1 H NMR Predictor. Retrieved from [Link]

-

Michigan State University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

NMRDB.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters | Request PDF. Retrieved from [Link]

- National Institutes of Health. (2019). 11B NMR Chemical Shift Predictions via Density Functional Theory and Gauge-Including Atomic Orbital Approach: Applications to Structural Elucidations of Boron-Containing Molecules. ACS Omega, 4(26), 21957–21964.

-

YouTube. (2021, December 6). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. Retrieved from [Link]

-

San Diego State University. (n.d.). 11B NMR Chemical Shifts. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

CORE. (n.d.). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Retrieved from [Link]

-

CASPRE. (n.d.). 13 C NMR Predictor. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Coupling Constants. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

University of Puget Sound. (n.d.). IR Absorption Table. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Coupling constants for 1H and 13C NMR. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

-

Ataman Kimya. (n.d.). 2-METHYL-2,4-PENTANEDIOL. Retrieved from [Link]

-

PubChem. (n.d.). 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane. Retrieved from [Link]

- ScienceDirect. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. Combustion and Flame, 214, 244-256.

-

Semantic Scholar. (2024). B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters. Retrieved from [Link]

Sources

- 1. 2-Methyl-2,4-pentanediol(107-41-5) 1H NMR [m.chemicalbook.com]

- 2. (R)-(-)-2-METHYL-2,4-PENTANEDIOL(99210-90-9) 1H NMR spectrum [chemicalbook.com]

- 3. 2-Methyl-(R)-2,4-pentanediol | C6H14O2 | CID 5288845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Methyl-2,4-pentanediol(107-41-5) 13C NMR spectrum [chemicalbook.com]

- 5. par.nsf.gov [par.nsf.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 9. researchgate.net [researchgate.net]

- 10. reddit.com [reddit.com]

- 11. (4S)-2-Methyl-2,4-pentanediol | C6H14O2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. IR Absorption Table [webspectra.chem.ucla.edu]

- 14. eng.uc.edu [eng.uc.edu]

- 15. 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane | C9H19BO3 | CID 12493145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Safe Handling and Application of 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane, a key reagent in modern organic synthesis. The focus is on ensuring laboratory safety through detailed handling and disposal protocols while also providing insights into its synthesis and application, particularly in the context of Suzuki-Miyaura cross-coupling reactions.

Introduction

2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane (CAS No. 61676-61-7) is an organoborate ester that serves as a versatile building block in organic chemistry.[1][2] Its utility is most pronounced as a precursor in palladium-catalyzed cross-coupling reactions, which are fundamental to the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials.[3] Understanding the properties, safe handling, and reactivity of this compound is paramount for its effective and safe utilization in a research and development setting. This guide aims to provide the necessary technical information to achieve these goals.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of a reagent is the foundation of its safe and effective use. The key properties of 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C9H19BO3 | [1][2] |

| Molecular Weight | 186.06 g/mol | [1][2] |

| Appearance | Colorless to almost colorless clear liquid | ChemShuttle |

| Purity | ≥95% | [1] |

| Storage Temperature | 2-8 °C | [1] |